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molecular formula C14H15ClO3 B8594788 3-(3-Acetyl-5-chloro-2-methoxy-6-methylphenyl)cyclobutanone

3-(3-Acetyl-5-chloro-2-methoxy-6-methylphenyl)cyclobutanone

Cat. No. B8594788
M. Wt: 266.72 g/mol
InChI Key: CCJVVHQRAJURSQ-UHFFFAOYSA-N
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Patent
US09199982B2

Procedure details

To a solution of 1-(5-chloro-2-methoxy-4-methyl-3-vinylphenyl)ethanone (530 mg, 2.4 mmol) in ether (10 mL) was added zinc-copper couple (1.8 g, 14 mmol). The reaction mixture was heated at 40° C. and a solution of trichloroacetyl chloride (1.4 mL, 13 mmol) and phosphoryl chloride (1.2 mL, 13 mmol) in 1,2-dimethoxyethane (3 mL) was added slowly over 2 h. After addition, the reaction mixture was stirred under reflux overnight. The reaction was quenched with saturated NaHCO3 solution and diluted with ether. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The residue and zinc (0.31 g, 4.7 mmol) in acetic acid (10 mL) was stirred at room temperature for 2 h and then reflux overnight. Another portion of zinc was added and reflux for another 4 h. The mixture was diluted with water and extracted with ether. The organic phase was washed successively with a saturated NaHCO3 solution, water and brine, then dried over MgSO4 and concentrated. The crude material was purified with flash chromatography (eluting with 0 to 30% ethyl acetate in hexanes) to give the desired product (0.17 g, 27%). LCMS calculated for C14H16ClO3 (M+H)+: m/z=267.1; Found:267.0
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
catalyst
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.31 g
Type
catalyst
Reaction Step Five
Yield
27%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:15])=[C:4]([CH:13]=[CH2:14])[C:5]([O:11][CH3:12])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.Cl[C:17](Cl)(Cl)[C:18](Cl)=[O:19].P(Cl)(Cl)(Cl)=O>CCOCC.COCCOC.C(O)(=O)C.O.[Cu].[Zn].[Zn]>[C:8]([C:6]1[C:5]([O:11][CH3:12])=[C:4]([CH:13]2[CH2:17][C:18](=[O:19])[CH2:14]2)[C:3]([CH3:15])=[C:2]([Cl:1])[CH:7]=1)(=[O:10])[CH3:9] |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
530 mg
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1)C(C)=O)OC)C=C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Cu].[Zn]
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
1.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
COCCOC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.31 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NaHCO3 solution
ADDITION
Type
ADDITION
Details
diluted with ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
reflux for another 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase was washed successively with a saturated NaHCO3 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified with flash chromatography (eluting with 0 to 30% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(=C(C(=C(C1)Cl)C)C1CC(C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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